1-(1H-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
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Overview
Description
1-(1H-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features both benzotriazole and carbazole moieties. These functional groups are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One possible route could involve the initial bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the formation of a propanol linker and subsequent attachment of the benzotriazole group. The reaction conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms on the carbazole ring can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted carbazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a precursor for drug development or as a pharmacophore in medicinal chemistry.
Industry: Applications in materials science, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 1-(1H-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzotriazole and carbazole groups could play a role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzotriazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol: Lacks the bromine atoms, which may affect its reactivity and applications.
3,6-Dibromo-9H-carbazole: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
1H-Benzotriazole: A fundamental building block used in various chemical syntheses.
Uniqueness
1-(1H-benzotriazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both benzotriazole and dibromo-carbazole moieties, which confer distinct chemical properties and potential applications. The bromine atoms enhance its reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N4O/c22-13-5-7-19-16(9-13)17-10-14(23)6-8-20(17)26(19)11-15(28)12-27-21-4-2-1-3-18(21)24-25-27/h1-10,15,28H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHSRZJVKOZGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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